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Introduction

HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth

factor receptor 2 (HER2/ErbB2), a receptor tyrosine kinase.[1] Overexpression or amplification

of HER2 is a key driver in several cancers, including specific types of breast and gastric cancer,

leading to aggressive tumor growth and poor prognosis.[2][3][4] HLX22 binds to subdomain IV

of the HER2 extracellular domain, an epitope distinct from that recognized by trastuzumab.[5]

[6][7] This unique binding site allows for the simultaneous binding of both HLX22 and

trastuzumab to HER2 dimers.[6][7][8] This dual blockade enhances the internalization and

subsequent degradation of HER2, inhibits downstream signaling pathways that control cell

proliferation and survival, and may induce an antibody-dependent cell-mediated cytotoxicity

(ADCC) response against HER2-overexpressing tumor cells.[5][8][9][10]

These application notes provide detailed protocols for a suite of in vitro assays designed to

characterize and quantify the efficacy of HLX22. The assays cover target engagement, impact

on cell signaling, inhibition of cell viability and proliferation, and induction of apoptosis and cell

cycle arrest.

HER2 Signaling Pathway Overview
HER2 is a member of the ErbB family of receptor tyrosine kinases.[2][3] While HER2 has no

known direct ligand, it is the preferred dimerization partner for other ligand-bound ErbB family

members, such as HER1 (EGFR) and HER3.[3] Dimerization leads to the autophosphorylation

of tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins and
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activating downstream signaling cascades. The two major pathways implicated in HER2-driven

tumorigenesis are the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation,

and the MAPK/ERK pathway, which is primarily involved in cell proliferation, differentiation, and

migration.[4][11]
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Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.

Application Note 1: Assessment of Target
Engagement and Downstream Signaling Inhibition
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This section describes methods to confirm that HLX22 engages its target, HER2, and

subsequently inhibits the downstream PI3K/Akt and MAPK/ERK signaling pathways in HER2-

overexpressing cancer cell lines.

Protocol 1.1: Western Blot for Phosphorylated HER2,
Akt, and ERK
Principle: This protocol uses western blotting to measure the phosphorylation status of HER2

and key downstream effectors (Akt, ERK). A reduction in the levels of phosphorylated HER2 (p-

HER2), p-Akt, and p-ERK following HLX22 treatment indicates successful target engagement

and pathway inhibition.

Materials:

HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474, NCI-N87).

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

HLX22, Trastuzumab (as a control), and IgG Isotype Control.

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels, buffers, and electrophoresis apparatus.

PVDF membrane and transfer apparatus.

Blocking buffer (5% non-fat dry milk or BSA in TBST).

Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-

ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-Actin.

HRP-conjugated secondary antibodies.

Enhanced Chemiluminescence (ECL) substrate.

Imaging system.
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Procedure:

Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere

overnight.

Serum-starve the cells for 12-24 hours if assessing ligand-induced phosphorylation.

Treat cells with varying concentrations of HLX22 (e.g., 0.1, 1, 10, 100 µg/mL), Trastuzumab,

or an IgG isotype control for a specified time (e.g., 2, 6, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine protein concentration using the BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli

buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a

PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.

Incubate with primary antibody overnight at 4°C.

Wash the membrane 3 times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash 3 times with TBST.

Detection: Apply ECL substrate and visualize bands using an imaging system. Quantify band

intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein

levels.
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Caption: Western blot workflow for analyzing protein phosphorylation.
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Application Note 2: Determination of Anti-
Proliferative and Cytotoxic Effects
These assays are fundamental for evaluating the primary therapeutic effect of HLX22: inhibiting

the growth of cancer cells.

Protocol 2.1: Tetrazolium-Based Cell Viability Assay
(MTS/XTT)
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTS, XTT, WST-1) into a

colored formazan product, the amount of which is proportional to the number of viable cells.[12]

This colorimetric assay is a robust method for assessing cell viability and calculating the half-

maximal inhibitory concentration (IC50).

Materials:

HER2-overexpressing cell lines.

96-well clear-bottom cell culture plates.

HLX22 and control antibodies.

MTS, XTT, or WST-1 reagent kit.

Microplate reader.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

Treatment: Prepare serial dilutions of HLX22 (e.g., from 0.01 to 200 µg/mL). Remove the old

medium and add 100 µL of fresh medium containing the desired drug concentrations. Include

wells for "untreated" and "no-cell" controls.

Incubation: Incubate the plate for 72-120 hours.
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Assay: Add 20 µL of the MTS/XTT reagent to each well.

Incubate for 1-4 hours at 37°C, protected from light.

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for

MTS, 450 nm for XTT/WST-1) using a microplate reader.

Data Analysis:

Subtract the average absorbance of the "no-cell" control from all other wells.

Calculate the percentage of cell viability relative to the untreated control:

(Absorbance_Treated / Absorbance_Untreated) * 100.

Plot the percentage of viability against the log of HLX22 concentration and use a non-

linear regression (sigmoidal dose-response) to determine the IC50 value.
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Caption: Workflow for a colorimetric cell viability assay.

Application Note 3: Measurement of Apoptosis
Induction
Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies.

These assays determine whether HLX22 induces this process.[13][14]
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Protocol 3.1: Annexin V and Propidium Iodide (PI)
Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is

fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent

nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic

and necrotic cells.[16] Co-staining allows for the differentiation of live, early apoptotic, late

apoptotic, and necrotic cells.

Materials:

HER2-overexpressing cell lines.

6-well plates.

HLX22 and control antibodies.

FITC-Annexin V and PI Apoptosis Detection Kit.

Binding Buffer (provided in the kit).

Flow cytometer.

Procedure:

Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with

HLX22 (e.g., at its IC50 concentration) and controls for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS

and detach using trypsin-free dissociation buffer.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
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Add 5 µL of FITC-Annexin V and 5 µL of PI.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

Data Analysis:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantify the percentage of cells in each quadrant.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Treat Cells with HLX22

2. Harvest Adherent & Floating Cells

3. Wash and Resuspend in
Binding Buffer

4. Stain with Annexin V-FITC & PI

5. Incubate for 15 min in Dark

6. Analyze by Flow Cytometry

7. Quantify Cell Populations
(Live, Early/Late Apoptotic)

Click to download full resolution via product page

Caption: Flow cytometry workflow for apoptosis detection.

Application Note 4: Cell Cycle Analysis
This assay determines if HLX22's anti-proliferative effects are mediated by arresting cells at a

specific phase of the cell cycle.
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Protocol 4.1: Propidium Iodide (PI) Staining and Flow
Cytometry
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[16][17] The fluorescence

intensity of stained cells is directly proportional to their DNA content. This allows for the

differentiation of cell populations into G0/G1 (2N DNA content), S (intermediate DNA content),

and G2/M (4N DNA content) phases.[18]

Materials:

HER2-overexpressing cell lines.

HLX22 and control antibodies.

Cold 70% ethanol.

PI staining solution (containing PI, RNase A, and a detergent like Triton X-100).

Flow cytometer.

Procedure:

Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with HLX22 (e.g., at

IC50 concentration) for 24-72 hours.

Cell Harvesting: Collect all cells (adherent and floating).

Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while

vortexing gently to prevent clumping.

Fix the cells at -20°C for at least 2 hours (or up to several weeks).

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the samples using a flow cytometer, ensuring a low flow rate for

better resolution.[19] Use a linear scale for the DNA fluorescence channel.[16][19]

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the

histogram data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
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2. Harvest and Fix in
Cold 70% Ethanol

3. Wash and Resuspend Cells

4. Stain with PI/RNase Solution

5. Incubate for 30 min in Dark
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Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.bio-rad-antibodies.com/flow-cytometry-proliferation-and-cell-cycle.html
https://cancer.wisc.edu/research/wp-content/uploads/2017/08/Flow_TechNotes_Cell-cycle-analysis.pdf
https://www.bio-rad-antibodies.com/flow-cytometry-proliferation-and-cell-cycle.html
https://www.benchchem.com/product/b15548792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for cell cycle analysis using PI staining.

Data Presentation: Summary of Quantitative Data
The results from the described assays should be compiled into clear, summary tables to

facilitate comparison between different treatments and concentrations.

Table 1: Inhibition of Downstream Signaling by HLX22 in SK-BR-3 Cells

Treatment (10
µg/mL, 6h)

Relative p-HER2
Level (Normalized

to Total HER2)

Relative p-Akt
Level (Normalized

to Total Akt)

Relative p-ERK
Level (Normalized

to Total ERK)

Untreated Control 1.00 1.00 1.00

IgG Isotype Control 0.98 1.01 0.97

HLX22 0.25 0.31 0.45

Trastuzumab 0.48 0.55 0.62

| HLX22 + Trastuzumab | 0.11 | 0.15 | 0.23 |

Table 2: Anti-Proliferative Activity of HLX22

Cell Line HLX22 IC50 (µg/mL) Trastuzumab IC50 (µg/mL)

SK-BR-3 (HER2+++) 12.5 25.1

BT-474 (HER2+++) 15.8 33.4

NCI-N87 (HER2+++) 10.2 21.9

| MDA-MB-231 (HER2-) | >200 | >200 |

Table 3: Apoptosis and Cell Cycle Arrest Induced by HLX22 (at IC50, 48h)
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Treatment (SK-
BR-3 Cells)

Total
Apoptotic
Cells (%)

(Annexin V+)

% Cells in
G0/G1 Phase

% Cells in S
Phase

% Cells in
G2/M Phase

Untreated
Control

4.5% 55% 30% 15%

IgG Isotype

Control
4.8% 54% 31% 15%

HLX22 28.7% 75% 15% 10%

| Trastuzumab | 15.2% | 68% | 22% | 10% |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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